Linoleoyl coenzyme A lithium salt, >=85%

Description

Significance of Acyl-Coenzyme A Derivatives in Cellular Metabolism

Acyl-Coenzyme A (acyl-CoA) derivatives are fundamental to life, acting as central intermediates in the metabolism of carbohydrates, lipids, and amino acids. chemicalbook.com The formation of a thioester bond between a fatty acid and coenzyme A (CoA) is the initial activation step required for fatty acids to participate in most of their metabolic fates. reactome.orgnih.gov This activation, catalyzed by acyl-CoA synthetases, renders the otherwise inert fatty acid reactive and ready for enzymatic transformations. reactome.orgcreative-proteomics.com

Acyl-CoAs are involved in a vast array of cellular processes, including:

Energy Production: Long-chain acyl-CoAs are transported into the mitochondria for β-oxidation, a catabolic process that systematically shortens the fatty acid chain to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. creative-proteomics.comcreative-proteomics.comwikipedia.org

Lipid Biosynthesis: They are the primary building blocks for the synthesis of complex lipids such as triglycerides (for energy storage), phospholipids (B1166683), and sphingolipids (essential components of cellular membranes). creative-proteomics.comresearchgate.netnih.gov

Protein Modification: Acyl-CoA molecules can be covalently attached to proteins, a post-translational modification that can alter protein function and localization. imrpress.comimrpress.com

Cell Signaling: Acyl-CoAs can act as signaling molecules themselves, allosterically regulating the activity of various enzymes and transcription factors involved in lipid metabolism and other cellular pathways. nih.govcreative-proteomics.comnih.gov

The diverse functions of acyl-CoA derivatives underscore their importance in maintaining cellular homeostasis and responding to metabolic changes. imrpress.comimrpress.com

Role of Linoleoyl Coenzyme A as a Crucial Metabolic Intermediate

Linoleoyl-CoA, formed from the essential fatty acid linoleic acid, is a key player in lipid metabolism. reactome.org As an 18-carbon polyunsaturated fatty acyl-CoA, it serves several critical functions:

Precursor for Polyunsaturated Fatty Acids (PUFAs): Linoleoyl-CoA is the substrate for a series of desaturation and elongation reactions that produce longer and more unsaturated omega-6 fatty acids, such as arachidonic acid. nih.gov These derivatives are vital for various physiological processes, including inflammation and cell signaling.

Synthesis of Complex Lipids: It is a direct precursor for the incorporation of the linoleoyl group into various complex lipids. creative-proteomics.comresearchgate.net For instance, it is used in the acylation of lysophospholipids to form phospholipids, which are crucial for the structure and function of biological membranes. researchgate.net

Beta-Oxidation: Like other acyl-CoAs, linoleoyl-CoA can be catabolized through the β-oxidation pathway to generate energy. creative-proteomics.com

Cellular Signaling: Research suggests that long-chain acyl-CoAs, including linoleoyl-CoA, can modulate the activity of enzymes and ion channels, thereby participating in cellular signaling cascades. nih.gov For example, it has been investigated as a potential inhibitor of certain lipoxygenase isozymes. mdpi.com

The central position of linoleoyl-CoA in these pathways highlights its importance in maintaining lipid balance and cellular function.

Isomeric Considerations and Biological Activity of Linoleoyl Coenzyme A

Linoleic acid, and consequently linoleoyl-CoA, contains two double bonds, which can exist in different geometric (cis/trans) and positional arrangements. The naturally occurring and most common isomer is (9Z,12Z)-octadecadienoyl-CoA, where both double bonds are in the cis configuration.

While extensive research has been conducted on the different biological effects of various isomers of free conjugated linoleic acid (CLA), where the double bonds are conjugated, there is less specific information directly comparing the biological activity of the different isomers of linoleoyl-CoA itself. nih.govnih.govscielo.br However, the configuration of the double bonds in the acyl-CoA chain can influence its interaction with enzymes. For example, the efficiency of enzymes in the β-oxidation pathway can differ for cis and trans isomers.

Research on conjugated linoleic acid (CLA) isomers has shown that the cis-9, trans-11 isomer and the trans-10, cis-12 isomer can have distinct biological effects, such as influencing body composition and carcinogenesis in animal models. nih.govnih.gov It is plausible that when these CLA isomers are converted to their respective CoA derivatives, they would also exhibit differential activities in metabolic pathways. For instance, studies have indicated that adding double bonds to the acyl chain of acyl-CoAs can alter their inhibitory potency against certain enzymes. mdpi.com

Table 1: Physicochemical Properties of Linoleoyl Coenzyme A Lithium Salt

| Property | Value | Source |

| Molecular Formula | C39H66N7O17P3S | chemicalbook.com |

| Molecular Weight | 1029.96 g/mol | chemicalbook.com |

| Form | Powder | sigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.com |

| Purity (as lithium salt) | >=85% | - |

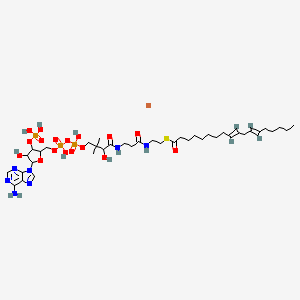

Structure

2D Structure

Properties

Molecular Formula |

C39H66LiN7O17P3S |

|---|---|

Molecular Weight |

1036.9 g/mol |

InChI |

InChI=1S/C39H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);/b9-8+,12-11+; |

InChI Key |

CTWLPSLUUFXOFO-NNNYMDSFSA-N |

Isomeric SMILES |

[Li].CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

[Li].CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Biosynthesis and Activation of Linoleoyl Coenzyme a

Long-Chain Fatty Acid Activation to Acyl-Coenzyme A Derivatives

Before fatty acids can be metabolized, they must first be "activated." This process involves the conversion of a chemically inert fatty acid into a highly reactive acyl-coenzyme A (acyl-CoA) derivative. nih.gov This activation step is crucial for overcoming the thermodynamic barrier of subsequent metabolic reactions.

The activation of long-chain fatty acids, including linoleic acid, is catalyzed by a family of enzymes known as Long-Chain Acyl-Coenzyme A Synthetases (ACSLs). nih.govnih.gov These enzymes are found on the outer mitochondrial membrane and the endoplasmic reticulum. nih.gov There are at least five distinct ACSL isoforms in mammals, each encoded by a separate gene and exhibiting different tissue expression patterns, subcellular locations, and substrate preferences. nih.gov This diversity allows for the channeling of specific fatty acids into distinct metabolic fates, such as β-oxidation for energy or incorporation into cellular membranes. nih.gov

The reaction catalyzed by ACSLs occurs in a two-step process:

The fatty acid reacts with adenosine (B11128) triphosphate (ATP), forming a fatty acyl-adenylate monophosphate (acyl-AMP) intermediate and releasing pyrophosphate (PPi). nih.govfrontiersin.org

The acyl group is then transferred from the acyl-AMP intermediate to the sulfhydryl group of coenzyme A (CoA), forming the fatty acyl-CoA thioester and releasing adenosine monophosphate (AMP). nih.gov

The formation of an acyl-CoA via thioesterification is considered the first committed step in fatty acid metabolism. reactome.org The thioester bond between the fatty acid's carboxyl group and the thiol group of CoA is a high-energy bond, which makes the acyl group readily transferable in subsequent reactions. frontiersin.orglibretexts.org This activation allows the otherwise non-reactive fatty acid to participate in a wide array of metabolic pathways, including catabolic (β-oxidation) and anabolic (synthesis of triacylglycerols, phospholipids (B1166683), and other complex lipids) processes. reactome.orgnih.gov The regulation of this step is critical for controlling lipid homeostasis. Acyl-CoA thioesterases (ACOTs) are enzymes that can reverse this activation by hydrolyzing acyl-CoAs back to the free fatty acid and CoA, thereby playing a regulatory role in fatty acid trafficking and oxidation. nih.gov

| Enzyme Family | Function | Location | Significance |

| Long-Chain Acyl-CoA Synthetases (ACSLs) | Catalyzes the formation of fatty acyl-CoA from a fatty acid, ATP, and CoA. nih.govnih.gov | Endoplasmic Reticulum, Outer Mitochondrial Membrane. nih.gov | The essential activation step for all subsequent fatty acid metabolism. reactome.org |

| Acyl-CoA Thioesterases (ACOTs) | Hydrolyzes fatty acyl-CoA back to a free fatty acid and CoA. nih.gov | Mitochondria, Peroxisomes, Cytosol. nih.gov | Regulates the intracellular concentration of activated fatty acids and controls their availability for metabolic pathways. nih.gov |

This interactive table summarizes the key enzyme families involved in the activation and deactivation of fatty acids.

Precursors and Enzymatic Conversion in Linoleoyl Coenzyme A Synthesis

Linoleoyl-CoA is synthesized from its precursor, oleoyl-CoA, through a specific desaturation reaction that is absent in mammals.

The direct precursor to linoleoyl-CoA is oleoyl-CoA. wikipedia.org The conversion is catalyzed by the enzyme Δ12-fatty-acid desaturase (also known as FAD2), which introduces a second double bond into the monounsaturated oleoyl (B10858665) chain at the 12th carbon position. wikipedia.orgnih.govmdpi.com This enzymatic reaction is an oxidation that requires molecular oxygen and a reduced acceptor. wikipedia.orguniprot.org

The reaction is as follows: (9Z)-octadecenoyl-CoA (Oleoyl-CoA) + Reduced Acceptor + O₂ ⇌ (9Z,12Z)-octadecadienoyl-CoA (Linoleoyl-CoA) + Acceptor + 2 H₂O wikipedia.orguniprot.org

This microsomal enzyme is prevalent in plants, yeast, and insects but is notably absent in mammals. wikipedia.orgnih.govnih.gov This enzymatic limitation is the biochemical basis for why linoleic acid is an "essential" fatty acid for humans and other mammals. nih.govoregonstate.edu Research in developing safflower seeds and other organisms suggests a potential alternative pathway where the oleoyl group is first incorporated into phosphatidylcholine and then desaturated, with the resulting linoleoyl group subsequently transferred to CoA. nih.gov

| Enzyme | Systematic Name | Reaction | Organism Class |

| Δ12 Desaturase (FAD2) | acyl-CoA,hydrogen donor:oxygen Delta12-oxidoreductase. wikipedia.org | Converts Oleoyl-CoA to Linoleoyl-CoA. wikipedia.org | Plants, Fungi, Insects. wikipedia.orgnih.govnih.gov |

This interactive table details the specifics of the Δ12 Desaturase enzyme.

Linoleic acid is the parent fatty acid of the omega-6 series. Because mammals cannot synthesize it, it must be obtained from the diet, classifying it as an essential fatty acid. nih.govresearchgate.net Once ingested, dietary linoleic acid is activated in the cell to linoleoyl-CoA by ACSL enzymes. reactome.org

This activated linoleoyl-CoA then serves as the starting point for the synthesis of longer, more unsaturated omega-6 fatty acids, such as gamma-linolenic acid (GLA), dihomo-gamma-linolenic acid (DGLA), and arachidonic acid (AA). nih.gov This occurs through a series of elongation and desaturation reactions. These downstream products are precursors to a class of potent signaling molecules called eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are involved in inflammation and other physiological processes. nih.gov

The biosynthetic pathway for omega-6 fatty acids shares the same elongase and desaturase enzymes with the omega-3 fatty acid pathway, which starts with alpha-linolenic acid (ALA). oregonstate.edu This creates a competitive interplay between the two pathways, meaning the dietary ratio of omega-6 to omega-3 fatty acids can significantly influence the profile of polyunsaturated fatty acids in cell membranes and the types of signaling molecules produced. oregonstate.edu

Metabolic Pathways and Biochemical Transformations of Linoleoyl Coenzyme a

Fatty Acid Elongation and Modification

Linoleoyl-CoA is a primary substrate for enzymatic pathways that elongate and introduce further double bonds into its acyl chain, a process crucial for producing very-long-chain polyunsaturated fatty acids (VLC-PUFAs). diva-portal.orgagrilife.org These transformations are carried out by a coordinated system of elongase and desaturase enzymes located primarily in the endoplasmic reticulum. diva-portal.orgnih.gov

Contribution to Complex Polyunsaturated Fatty Acid Synthesis (e.g., Arachidonic Acid)

Linoleoyl-CoA is the essential precursor for the synthesis of arachidonic acid (C20:4n-6), a key signaling molecule and a component of cell membranes. nih.govnih.gov This multi-step conversion involves a sequence of desaturation and elongation reactions. nih.govwikipedia.org

The primary pathway begins with the desaturation of Linoleoyl-CoA (C18:2n-6) to form γ-linolenoyl-CoA (GLA-CoA; C18:3n-6). nih.gov This reaction is followed by an elongation step, where two carbon atoms are added to GLA-CoA by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5), resulting in the formation of dihomo-γ-linolenoyl-CoA (DGLA-CoA; C20:3n-6). nih.govnih.gov The final step is another desaturation reaction, catalyzed by fatty acid desaturase 1 (FADS1), also known as Δ5-desaturase (D5D), which introduces a double bond to produce arachidonoyl-CoA (C20:4n-6). nih.gov

An alternative pathway also exists where Linoleoyl-CoA is first elongated by ELOVL5 to form eicosadienoyl-CoA (C20:2n-6), which is then desaturated by FADS2 (acting as a Δ8-desaturase in this context) to yield DGLA-CoA. nih.gov From there, the pathway proceeds to arachidonoyl-CoA as described above. nih.gov

| Step | Substrate | Enzyme | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Linoleoyl-CoA (18:2n-6) | FADS2 / Δ6-Desaturase | γ-Linolenoyl-CoA (18:3n-6) | Desaturation |

| 2 | γ-Linolenoyl-CoA (18:3n-6) | ELOVL5 | Dihomo-γ-linolenoyl-CoA (20:3n-6) | Elongation |

| 3 | Dihomo-γ-linolenoyl-CoA (20:3n-6) | FADS1 / Δ5-Desaturase | Arachidonoyl-CoA (20:4n-6) | Desaturation |

Role in Desaturation Reactions (e.g., to Gamma-Linolenoyl Coenzyme A by Δ6 Desaturase)

The initial and rate-limiting step in the metabolic conversion of linoleic acid is the desaturation of Linoleoyl-CoA. reactome.orgmdpi.com This reaction is catalyzed by the enzyme Δ6-desaturase (D6D), encoded by the FADS2 gene. nih.govreactome.org The enzyme introduces a cis-double bond between the 6th and 7th carbon atoms of the fatty acyl chain, converting Linoleoyl-CoA into γ-linolenoyl-CoA (GLA-CoA). reactome.org This conversion is critical, as it opens the gateway for the synthesis of longer omega-6 fatty acids like arachidonic acid. wikipedia.orgnih.gov The activity of Δ6-desaturase is a key regulatory point in PUFA metabolism and can be influenced by various factors. nih.govnumberanalytics.com Studies have demonstrated that this enzyme can be functionally expressed in mammalian cells to increase the conversion of linoleic acid to gamma-linolenic acid. nih.gov

| Substrate | Enzyme | Cofactors/Cosubstrates | Product | Cellular Location |

|---|---|---|---|---|

| Linoleoyl-CoA | Δ6-Desaturase (FADS2) | NADH, O2 | γ-Linolenoyl-CoA | Endoplasmic Reticulum |

Lipid Biosynthesis and Membrane Homeostasis

Linoleoyl-CoA is a fundamental building block for the synthesis of major lipid classes, including energy-storage molecules and essential structural components of cellular membranes. nih.govnumberanalytics.com Its availability and utilization are crucial for maintaining cellular energy balance and the structural integrity of organelles. zoologytalks.commdpi.com

Substrate for Triglyceride Synthesis

Triglycerides (also known as triacylglycerols) are the primary form of energy storage in most cells and are synthesized from fatty acyl-CoAs and a glycerol (B35011) backbone. themedicalbiochemistrypage.orglibretexts.org Linoleoyl-CoA serves as a substrate in this process. The synthesis pathway, often called the Kennedy pathway, involves the sequential acylation of glycerol-3-phosphate. themedicalbiochemistrypage.orglibretexts.org

The process begins with the enzyme glycerol-3-phosphate acyltransferase (GPAT), which transfers an acyl group from an acyl-CoA molecule to glycerol-3-phosphate, forming lysophosphatidic acid. mdpi.com Next, 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT), adds a second acyl group, often from Linoleoyl-CoA, to produce phosphatidic acid. aocs.orgresearchgate.net Finally, after the phosphate (B84403) group is removed by a phosphatase to yield diacylglycerol (DAG), a diacylglycerol O-acyltransferase (DGAT) catalyzes the final step, adding a third acyl group from a molecule like Linoleoyl-CoA to form a triglyceride. themedicalbiochemistrypage.org Studies have shown that cellular enrichment with linoleic acid leads to its increased incorporation into triglycerides. nih.gov

| Enzyme | Role in Triglyceride Synthesis | Substrates |

|---|---|---|

| Glycerol-3-phosphate acyltransferase (GPAT) | Catalyzes the first acylation step. | Glycerol-3-phosphate, Acyl-CoA |

| 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT/LPAAT) | Catalyzes the second acylation step. | Lysophosphatidic acid, Acyl-CoA (e.g., Linoleoyl-CoA) |

| Phosphatidic acid phosphatase (PAP) | Dephosphorylates phosphatidic acid to diacylglycerol. | Phosphatidic acid |

| Diacylglycerol O-acyltransferase (DGAT) | Catalyzes the final acylation to form a triglyceride. | Diacylglycerol, Acyl-CoA (e.g., Linoleoyl-CoA) |

Precursor for Phospholipid Formation and Cellular Membrane Integrity

Phospholipids (B1166683) are the primary structural components of all cellular membranes, and their fatty acid composition is a critical determinant of membrane properties, including fluidity, permeability, and the function of membrane-bound proteins. numberanalytics.comnih.gov Linoleoyl-CoA is a key precursor for the synthesis of various phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). zoologytalks.comnih.gov

The incorporation of linoleic acid into membrane phospholipids is facilitated by enzymes like lysophosphatidylcholine (B164491) acyltransferase (LPCAT). nih.gov Some isoforms, such as LPCAT3, show a preference for polyunsaturated fatty acyl-CoAs like Linoleoyl-CoA and are highly expressed in tissues like the liver and intestine. nih.gov The degree of unsaturation in the fatty acid tails of phospholipids directly influences membrane fluidity; a higher proportion of unsaturated fatty acids like linoleic acid generally increases fluidity. mdpi.com This remodeling of membrane lipids is essential for cellular homeostasis and adapting to environmental stresses. nih.gov For instance, the fatty acid composition of membranes has been shown to affect their permeability and tolerance to stressors. nih.govoup.com

| Fatty Acid Type | Effect on Membrane Fluidity | Impact on Membrane Integrity |

|---|---|---|

| Saturated | Decreases fluidity (more rigid) | Contributes to lipid packing and order |

| Monounsaturated | Intermediate fluidity | Maintains balance in membrane properties |

| Polyunsaturated (e.g., from Linoleoyl-CoA) | Increases fluidity (less rigid) | Can increase permeability; crucial for flexibility and function of embedded proteins |

Involvement in Cholesteryl Ester Synthesis

Cholesteryl esters are storage forms of cholesterol, created by esterifying a fatty acid to the hydroxyl group of cholesterol. creative-proteomics.com This process converts cholesterol into a more hydrophobic form that can be stored in cellular lipid droplets. creative-proteomics.com The synthesis of cholesteryl esters occurs primarily in the endoplasmic reticulum and is catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). creative-proteomics.com This enzyme facilitates the transfer of a fatty acyl group from a donor molecule, such as Linoleoyl-CoA, to cholesterol. creative-proteomics.comnih.gov The resulting cholesteryl linoleate (B1235992) is a common species of cholesteryl ester found in cells and lipoproteins. nih.gov This pathway is crucial for managing cellular cholesterol levels and preventing the accumulation of excess free cholesterol, which can be toxic to cells. creative-proteomics.com In vitro studies have shown that unsaturated fatty acyl-CoAs can influence the rate of cholesterol synthesis itself. nih.gov

Fatty Acid Catabolism: Beta-Oxidation Pathway

The primary catabolic fate for linoleoyl-CoA is mitochondrial beta-oxidation, a cyclical process that systematically shortens the fatty acyl chain to generate energy. nih.gov This pathway is crucial for energy homeostasis, particularly in organs with high energy demands like the liver, heart, and skeletal muscle. nih.gov

The beta-oxidation of linoleoyl-CoA is a multi-step process that occurs within the mitochondria and results in the production of acetyl-CoA. nih.gov Due to the presence of cis double bonds in its structure, the beta-oxidation of linoleoyl-CoA requires additional auxiliary enzymes to reconfigure the bonds into a form that can be processed by the core beta-oxidation enzymes.

The process begins with three standard cycles of beta-oxidation, which shorten the 18-carbon linoleoyl-CoA chain. Each cycle consists of four key reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, oxidation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by beta-ketothiolase. libretexts.org These initial cycles yield three molecules of acetyl-CoA.

The presence of double bonds in linoleoyl-CoA necessitates the action of isomerase and reductase enzymes to continue the oxidation process. Ultimately, the complete beta-oxidation of one molecule of linoleoyl-CoA yields nine molecules of acetyl-CoA. youtube.com

| Step | Enzyme Class | Intermediate Product | Acetyl-CoA Produced |

| Initial Cycles | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Beta-Ketothiolase | Chain-shortened acyl-CoAs | 3 molecules |

| Handling of Double Bonds | Isomerase, Reductase | Modified acyl-CoAs | - |

| Subsequent Cycles | Beta-oxidation enzymes | Progressively shorter acyl-CoAs | 6 molecules |

| Total | 9 molecules |

Interconnections with Central Metabolic Cycles

The acetyl-CoA generated from the beta-oxidation of linoleoyl-CoA is a central metabolic hub, connecting fatty acid breakdown with other major metabolic pathways. nih.govebi.ac.uklibretexts.org

The primary fate of acetyl-CoA under normal physiological conditions is its entry into the Krebs cycle (also known as the citric acid cycle or TCA cycle). Acetyl-CoA condenses with oxaloacetate to form citrate, initiating a series of reactions that generate ATP, the main energy currency of the cell, as well as reducing equivalents (NADH and FADH2) that fuel further ATP production through oxidative phosphorylation. nih.gov

In situations of high fatty acid oxidation, such as during prolonged fasting or a ketogenic diet, the production of acetyl-CoA can exceed the capacity of the Krebs cycle. libretexts.org This is particularly relevant in the liver. The excess acetyl-CoA is then diverted into an alternative pathway called ketogenesis. libretexts.org In this process, two molecules of acetyl-CoA are converted into acetoacetate, which can then be reduced to beta-hydroxybutyrate. These two molecules, along with acetone (B3395972) (a spontaneous breakdown product of acetoacetate), are known as ketone bodies. libretexts.org The liver releases these ketone bodies into the bloodstream, where they can be taken up by other tissues, including the brain, and converted back to acetyl-CoA to be used as an energy source. nih.govlibretexts.org

| Pathway | Input | Key Products | Physiological Condition |

| Krebs Cycle | Acetyl-CoA, Oxaloacetate | ATP, NADH, FADH2, CO2 | Normal energy demand |

| Ketogenesis | Excess Acetyl-CoA | Acetoacetate, Beta-hydroxybutyrate, Acetone | High fatty acid oxidation (e.g., fasting) |

The acetyl-CoA derived from linoleoyl-CoA is intricately linked to amino acid metabolism and the synthesis of neurotransmitters, primarily through its connection with the Krebs cycle. nih.govyoutube.com

Amino Acid Degradation: The carbon skeletons of many amino acids can be converted into intermediates of the Krebs cycle. For instance, the degradation of certain amino acids yields pyruvate (B1213749), which can be converted to acetyl-CoA. youtube.com Conversely, intermediates of the Krebs cycle can be used for the synthesis of non-essential amino acids. Therefore, the acetyl-CoA from linoleoyl-CoA, by feeding into the Krebs cycle, helps to maintain the pool of intermediates necessary for both the degradation and synthesis of amino acids. For example, the catabolism of the amino acids isoleucine, threonine, and lysine (B10760008) can produce acetyl-CoA. nih.govmdpi.com

Neurotransmitter Biosynthesis: The role of acetyl-CoA in neurotransmitter synthesis is most direct in the case of acetylcholine (B1216132) . In cholinergic neurons, acetyl-CoA combines with choline (B1196258) in a reaction catalyzed by choline acetyltransferase to produce acetylcholine, a key neurotransmitter involved in muscle contraction, memory, and other functions. nih.govyoutube.com While glucose is the primary source of acetyl-CoA for acetylcholine synthesis in the brain, ketone bodies derived from fatty acid oxidation can also contribute. youtube.com

Enzymatic Interactions and Substrate Specificity of Linoleoyl Coenzyme a

Substrate Specificity and Kinetic Analysis with Desaturases

Desaturase enzymes are responsible for introducing double bonds into fatty acyl chains, a critical step in the biosynthesis of polyunsaturated fatty acids (PUFAs). Linoleoyl-CoA is a primary substrate for these enzymes, particularly Δ6 desaturase.

Interaction with Δ6 Desaturase

The enzyme Δ6 desaturase (FADS2) catalyzes the initial and rate-limiting step in the biosynthesis of highly unsaturated fatty acids from linoleic acid (LA) and α-linolenic acid (ALA). nih.gov It converts linoleoyl-CoA into γ-linolenic acid (GLA). frontiersin.org Studies on rat liver microsomes have elucidated the kinetic parameters of this reaction. In one such study, the apparent Michaelis constant (Km) for the Δ6-desaturation of linoleic acid was found to increase with the age of the animal, while the maximal velocity (Vm) remained unchanged up to 25 months of age. nih.gov Another analysis, using computer modeling to correct for endogenous substrates and competing reactions, calculated a Km of 1.5 µM and a Vmax of 0.63 nmol/min for Δ6-desaturase with linoleic acid. nih.gov

It is a long-held belief that omega-3 (n-3) and omega-6 (n-6) PUFAs are in direct competition for the Δ6 desaturase enzyme. researchgate.netnih.gov However, research in teleost rainbow trout has challenged this paradigm, suggesting that the activity of Δ6 desaturase on n-3 and n-6 substrates might be independent, with dietary linoleic acid showing only minor effects on the bioconversion of α-linolenic acid. researchgate.netnih.gov In contrast, a study on Mortierella alpina FADS6 (MaFADS6-I) demonstrated a preference for linoleic acid over α-linolenic acid. When both substrates were present, the conversion of linoleic acid was significantly higher than that of α-linolenic acid, indicating a clear substrate preference in this organism. nih.gov

Table 1: Kinetic Parameters of Δ6 Desaturase with Linoleoyl-CoA

| Enzyme Source | Km (µM) | Vmax (nmol/min) | Notes |

|---|---|---|---|

| Rat Liver Microsomes (uncorrected) | 10.7 | 0.08 | Data uncorrected for endogenous substrate. nih.gov |

| Rat Liver Microsomes (corrected) | 1.5 | 0.63 | Data corrected for endogenous substrate and competing reactions via computer modeling. nih.gov |

| Rat Liver Microsomes (aging study) | Increases with age | Unchanged up to 25 months | The affinity for linoleic acid decreases with age. nih.gov |

Modulation of Desaturase Activity by Amino Acid Substitution

The substrate specificity of desaturases can be altered by modifying their amino acid sequence. Research on rat Δ6 desaturase (D6d), which primarily acts on linoleoyl-CoA, has identified key amino acid residues that determine its substrate preference. By comparing its sequence to that of Δ5 desaturase (D5d), which acts on dihomo-γ-linolenoyl-CoA, and employing site-directed mutagenesis, scientists were able to switch the substrate specificity of D6d. researchgate.net

The substitution of eight specific amino acid residues in D6d with those found in D5d (Ser209, Asn211, Arg216, Ser235, Leu236, Trp244, Gln245, and Val344) resulted in an enzyme that preferred dihomo-γ-linolenoyl-CoA over linoleoyl-CoA. researchgate.net Homology modeling suggested that Arg216, Trp244, and Gln245 are located near the substrate-binding pocket. researchgate.net Furthermore, replacing a single amino acid, Leu323, with phenylalanine (Phe323) rendered the D6d bifunctional, capable of acting on both Δ5 and Δ6 substrates. researchgate.net These findings demonstrate that a small number of amino acid changes can significantly impact the substrate specificity of acyl-CoA fatty acid desaturases. nih.gov

Table 2: Key Amino Acid Residues in Rat Δ6 Desaturase Influencing Substrate Specificity for Linoleoyl-CoA

| Amino Acid in Δ6 Desaturase | Corresponding Amino Acid in Δ5 Desaturase | Location Relative to Substrate-Binding Pocket | Effect of Substitution |

|---|---|---|---|

| Ser209 | - | - | Contributes to specificity switch researchgate.net |

| Asn211 | - | - | Contributes to specificity switch researchgate.net |

| Arg216 | - | Near | Contributes to specificity switch researchgate.net |

| Ser235 | - | - | Contributes to specificity switch researchgate.net |

| Leu236 | - | - | Contributes to specificity switch researchgate.net |

| Trp244 | - | Near | Contributes to specificity switch researchgate.net |

| Gln245 | - | Near | Contributes to specificity switch researchgate.net |

| Val344 | - | - | Contributes to specificity switch researchgate.net |

| Leu323 | Phe | Near | Renders the enzyme bifunctional (Δ5/Δ6 activity) researchgate.net |

Interactions with Acyltransferases and Other Lipid-Modifying Enzymes

Acyltransferases play a crucial role in lipid remodeling by transferring fatty acyl groups from acyl-CoA to acceptor molecules, thereby influencing the composition and function of cellular membranes and storage lipids.

Substrate Preferences in Lipid Remodeling Processes (e.g., Lysophospholipid Acyltransferases, Diacylglycerol Acyltransferase 1)

Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 catalyzes the final, committed step in the synthesis of triacylglycerols (TAGs) by utilizing diacylglycerol and a fatty acyl-CoA as substrates. While much of the kinetic research on DGAT1 has utilized oleoyl-CoA, it is understood to act on a variety of fatty acyl-CoAs. researchgate.netnih.gov In competition assays, DGAT1 has shown a preference for the monounsaturated oleoyl-CoA over the saturated palmitoyl-CoA. Though specific kinetic data for linoleoyl-CoA with DGAT1 is less detailed, the enzyme's role in TAG synthesis implies its interaction with various acyl-CoAs present in the cell, including linoleoyl-CoA. Generally, DGAT1 is not considered to have strong substrate specificities.

Table 3: Substrate Preferences of Human LPCAT3 with Various Acyl-CoA Donors

| Acyl-CoA Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Vmax/Km |

|---|---|---|---|

| Palmitoyl-CoA (16:0) | 12.1 | 108.0 | 8.9 |

| Oleoyl-CoA (18:1) | 20.3 | 280.7 | 13.8 |

| Linoleoyl-CoA (18:2) | 16.5 | 321.7 | 19.5 |

| Arachidonoyl-CoA (20:4) | 17.5 | 291.6 | 16.7 |

Data from kinetic studies using 1-palmitoyl-LPC as the acyl acceptor. researchgate.net

Modulation of Lipoxygenase Isozyme Activity

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of biologically active lipid mediators.

Linoleoyl Coenzyme A as a Substrate for Human 15-Lipoxygenase-1 (h15-LOX-1)

While some acyl-CoAs can act as inhibitors of lipoxygenase isozymes, linoleoyl-CoA has been identified as a rapid substrate for human 15-lipoxygenase-1 (h15-LOX-1). Interestingly, it acts as a weak inhibitor for other lipoxygenases like h5-LOX and h12-LOX. The kinetic parameters for the interaction of linoleoyl-CoA with h15-LOX-1 have been determined and are comparable to those of free linoleic acid, suggesting its potential as a biological substrate for this enzyme. The primary metabolite of linoleic acid oxidation by 15-LOX-1 is 13(S)-hydroperoxyoctadecadienoic acid (13S-HpODE), which is subsequently reduced to 13(S)-hydroxyoctadecadienoic acid (13S-HODE).

Table 4: Kinetic Parameters for Human 15-Lipoxygenase-1 (h15-LOX-1) with Linoleoyl-CoA

| Parameter | Value | Unit |

|---|---|---|

| kcat | 7.5 ± 0.4 | s⁻¹ |

| KM | 12 ± 0.8 | µM |

| kcat/KM | 0.62 ± 0.1 | µM⁻¹s⁻¹ |

Kinetic parameters were determined at 22 °C.

Comparative Kinetic Rates with Free Linoleic Acid

Linoleoyl-CoA has been identified as a rapid substrate for certain lipoxygenase (LOX) isozymes, demonstrating kinetic rates that are comparable to its free fatty acid counterpart, linoleic acid. Specifically, for human reticulocyte 15-lipoxygenase-1 (h15-LOX-1), linoleoyl-CoA is not an inhibitor but rather an efficient substrate. nih.govmdpi.com Research has determined its catalytic efficiency (kcat/KM) to be 0.62 ± 0.1 µM-1s-1, with a catalytic rate (kcat) of 7.5 ± 0.4 s-1. nih.govnih.gov This suggests that once esterified to coenzyme A, linoleic acid can be directly utilized by h15-LOX-1 to potentially generate novel oxylipin-CoAs, which may have distinct biological activities. nih.govmdpi.com The observation that linoleoyl-CoA is readily processed by this enzyme highlights a potential pathway for the synthesis of signaling molecules directly from their acyl-CoA form. mdpi.com

Table 1: Comparative Kinetic Rates for h15-LOX-1

| Substrate | kcat (s-1) | kcat/KM (µM-1s-1) | Source |

|---|---|---|---|

| Linoleoyl Coenzyme A | 7.5 ± 0.4 | 0.62 ± 0.1 | nih.govnih.gov |

| Free Linoleic Acid | Comparable to Linoleoyl-CoA | Comparable to Linoleoyl-CoA | nih.govnih.gov |

This table presents the kinetic parameters for the enzyme h15-LOX-1 with Linoleoyl Coenzyme A as a substrate, showing rates comparable to free linoleic acid.

Weak Inhibitory Effects on Other Lipoxygenase Isozymes

While it acts as a substrate for h15-LOX-1, linoleoyl-CoA demonstrates weak inhibitory effects on other lipoxygenase isozymes. nih.gov Studies investigating its inhibitory potency against a panel of human LOX isozymes found that it was a weak inhibitor of human 5-LOX (h5-LOX), human platelet 12-LOX (h12-LOX), and h15-LOX-1 itself (in the context of inhibiting other substrate reactions). nih.govmdpi.com For h5-LOX and h15-LOX-1, the IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity, were determined to be greater than 50 µM. nih.govmdpi.com This indicates a low inhibitory potency. The addition of double bonds in the acyl chain, as seen when comparing oleoyl-CoA (18:1) to linoleoyl-CoA (18:2), appears to diminish significant inhibitory capacity. nih.gov This reduced potency is likely due to increased structural restrictions imposed by the additional double bonds, which can limit the molecule's flexibility and lower its binding affinity to the enzyme's inhibitory sites. nih.gov

Table 2: Inhibitory Effects of Linoleoyl-CoA on Lipoxygenase Isozymes

| Lipoxygenase Isozyme | IC50 (µM) | Effect | Source |

|---|---|---|---|

| h5-LOX | > 50 | Weak Inhibition | nih.govmdpi.com |

| h12-LOX | - | Weak Inhibition | nih.govmdpi.com |

| h15-LOX-1 | > 50 | Weak Inhibition | nih.govmdpi.com |

This table summarizes the weak inhibitory activity of Linoleoyl-CoA against various human lipoxygenase isozymes.

Influence on Insulin-Degrading Enzyme Activity

Linoleoyl-CoA, along with other long-chain acyl-CoA thioesters, has been shown to inhibit the activity of insulin-degrading enzyme (IDE). oup.comnih.gov This enzyme is a key regulator of insulin (B600854) levels, and its inhibition can lead to decreased insulin metabolism. oup.comnih.gov The inhibitory action of these molecules suggests a potential mechanism by which elevated intracellular long-chain fatty acid concentrations could contribute to the hyperinsulinemia observed in conditions like obesity. oup.comnih.gov

Comparison with Free Fatty Acids and Other Acyl-Coenzyme A Esters

When comparing the inhibitory effects of free fatty acids and their corresponding acyl-CoA esters on insulin-degrading enzyme, a general trend emerges. Long-chain free fatty acids (C16-C20) were found to inhibit between 50% and 90% of insulin degradation, with IC50 values typically in the range of 10-50 µM. nih.gov The corresponding acyl-coenzyme A thioesters, including linoleoyl-CoA, were generally found to have lower IC50 values, indicating they are slightly more efficacious inhibitors of IDE activity. oup.comnih.gov For instance, the inhibitory constant (Ki) for palmitoyl-CoA was determined to be 15 ± 1 μM, while that for free linoleic acid was 23 ± 3 μM, illustrating the greater potency of the acyl-CoA form in this context. oup.com

Table 3: Comparison of Inhibitors of Insulin-Degrading Enzyme

| Compound Type | General IC50 Range (µM) | Efficacy Compared to Free Fatty Acids | Inhibition Mechanism | Source |

|---|---|---|---|---|

| Long-Chain Free Fatty Acids (C16-C20) | 10 - 50 | - | Noncompetitive | oup.comnih.gov |

| Acyl-Coenzyme A Thioesters | Lower than corresponding FFAs | Slightly More Efficacious | Noncompetitive | oup.comnih.gov |

This table provides a comparative overview of the inhibition of Insulin-Degrading Enzyme by free fatty acids and their acyl-CoA esters.

Cellular and Subcellular Dynamics of Linoleoyl Coenzyme a

Intracellular Distribution and Compartmentalization

The allocation of Linoleoyl-CoA to different organelles dictates its metabolic fate, whether it is destined for energy production, storage, or incorporation into structural lipids. nih.gov This compartmentalization allows for the simultaneous and independent regulation of diverse metabolic pathways. nih.gov

Linoleoyl-CoA is present in both the cytosol and mitochondria, where it serves distinct functions. Fatty acids are first activated to their CoA thioesters, such as Linoleoyl-CoA, in the cytosol. reactome.org This cytosolic pool is a central hub. From here, Linoleoyl-CoA can be directed toward the synthesis of complex lipids like triglycerides and phospholipids (B1166683), a process that largely occurs at the membrane of the endoplasmic reticulum. nih.govnih.gov

Alternatively, for energy production, Linoleoyl-CoA must be transported into the mitochondrial matrix. youtube.com This transport is a critical regulatory step. The mitochondrial pool of Linoleoyl-CoA is primarily catabolized through the β-oxidation pathway to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP. youtube.comquiz-maker.com The balance between these cytosolic and mitochondrial pathways is crucial for managing cellular energy and lipid storage. nih.gov

Besides mitochondria, peroxisomes are a key site for the β-oxidation of specific types of fatty acids. wikipedia.org Peroxisomal β-oxidation is particularly important for very-long-chain fatty acids (greater than C-22) and unsaturated fatty acids like linoleic acid. wikipedia.orgnih.gov The enzymes in peroxisomes differ from their mitochondrial counterparts, but the core process involves shortening the fatty acid chain. nih.govaocs.org For polyunsaturated fatty acids like linoleic acid, the peroxisomal pathway requires auxiliary enzymes, such as 2,4-dienoyl-CoA reductase, to handle the double bonds at even positions. researchgate.net The process typically shortens the fatty acid until it can be further oxidized in the mitochondria. wikipedia.org

Lysosomes also contribute to lipid degradation through a process known as lipophagy, where lipid droplets are engulfed by autophagosomes and delivered to lysosomes. nih.gov Within the lysosome, resident hydrolases break down the lipids into their constituent fatty acids. nih.gov While the primary role is the breakdown of complex lipids, some evidence suggests that long-chain acyl-CoAs can be hydrolyzed to a free fatty acid and CoA by the lysosomal enzyme palmitoyl-protein thioesterase (PPT), after which the CoA molecule is further processed. nih.gov

Regulation of Coenzyme A Homeostasis

A key family of enzymes responsible for the intracellular degradation of CoA and its derivatives are the Nudix (Nucleoside Diphosphate (B83284) linked to some moiety X) hydrolases. wikipedia.org These enzymes cleave the diphosphate bond in their substrates. nih.gov Three specific Nudix hydrolases, NUDT7, NUDT8, and NUDT19, are known to hydrolyze CoA and acyl-CoAs, thereby regulating their subcellular pools. nih.gov

NUDT7 is a peroxisomal enzyme highly expressed in the liver. nih.govnih.gov It demonstrates broad substrate specificity, hydrolyzing free CoA and a range of short- to medium-chain acyl-CoAs (from 2 to 14 carbons). nih.gov However, its activity declines sharply against acyl-CoAs longer than myristoyl-CoA (14 carbons), making it a less likely candidate for the direct degradation of the 18-carbon Linoleoyl-CoA. nih.gov

NUDT8 is a mitochondrial CoA-degrading enzyme. nih.gov It resides in the mitochondrial matrix, a major site of CoA-dependent metabolism. nih.gov NUDT8 hydrolyzes free CoA and various short- and medium-chain acyl-CoAs but shows the highest activity toward free CoA, hexanoyl-CoA, and octanoyl-CoA. nih.govuniprot.org Its activity against long-chain acyl-CoAs has not been fully determined due to experimental limitations. nih.gov

NUDT19 is also a peroxisomal enzyme, with high expression in the kidney. nih.govebi.ac.uk Unlike NUDT7, NUDT19 preferentially hydrolyzes medium and long-chain fatty acyl-CoAs. uniprot.orguniprot.org Critically, it displays higher rates of activity with unsaturated acyl-CoA esters compared to saturated ones, making it a strong candidate for the in vivo degradation of Linoleoyl-CoA. uniprot.orguniprot.org NUDT19 hydrolyzes acyl-CoAs to form acyl-phosphopantetheine and 3',5'-ADP. reactome.org

The distinct localization and substrate specificities of these Nudix hydrolases allow for the targeted regulation of CoA pools within different organelles.

| Enzyme | Subcellular Location | Primary Substrates | Relevance to Linoleoyl-CoA (C18:2) |

|---|---|---|---|

| NUDT7 | Peroxisome (Liver) | Free CoA, Short- to Medium-Chain Acyl-CoAs (C2-C14) nih.gov | Low; activity significantly decreases for acyl-CoAs longer than 14 carbons. nih.gov |

| NUDT8 | Mitochondrion | Free CoA, Short- to Medium-Chain Acyl-CoAs nih.govuniprot.org | Uncertain; activity against long-chain acyl-CoAs is not well characterized. nih.gov |

| NUDT19 | Peroxisome (Kidney) | Medium- and Long-Chain Fatty Acyl-CoAs; higher activity with unsaturated esters. nih.govuniprot.orguniprot.org | High; it is a primary candidate for the direct hydrolysis of Linoleoyl-CoA. uniprot.org |

Coenzyme A homeostasis is also influenced by an extracellular degradation pathway. nih.gov CoA released from cells can be broken down in the extracellular space by enzymes such as ectonucleotide pyrophosphatases (ENPPs). wikipedia.org This enzymatic cascade ultimately leads to the generation of pantetheine, which is then hydrolyzed by pantetheinase enzymes to release pantothenate (Vitamin B5). nih.govnih.gov

Pantothenate is the essential precursor for the de novo synthesis of CoA inside the cell. nih.govyoutube.com This released pantothenate is taken up by cells through specific transporters, such as the sodium-dependent multivitamin transporter. nih.gov Once inside, it enters the CoA biosynthetic pathway, starting with phosphorylation by the enzyme pantothenate kinase. wikipedia.orgyoutube.com This recycling mechanism ensures that the pantothenate moiety from degraded extracellular CoA is efficiently salvaged for the synthesis of new intracellular CoA molecules. nih.gov

Membrane-Bound Enzyme Localization and Activity

Linoleoyl-CoA serves as a substrate for numerous membrane-bound enzymes, particularly those located in the endoplasmic reticulum (ER), which is a major site of lipid synthesis. nih.govnih.gov These enzymes are critical for incorporating linoleic acid into more complex lipids and for modifying its structure.

One important class of such enzymes is the membrane-bound O-acyltransferases (MBOATs) . nih.gov This superfamily of enzymes is embedded in membranes and catalyzes the transfer of fatty acids from acyl-CoA donors onto protein or lipid substrates. nih.gov For example, the MBOAT family includes enzymes that acylate signaling proteins like Wnt and Ghrelin, a modification crucial for their function. nih.gov

Another key group of ER-resident enzymes that utilize acyl-CoAs are the stearoyl-CoA desaturases (SCDs) . nih.gov These enzymes introduce double bonds into saturated fatty acyl-CoAs. While their primary substrates are stearoyl-CoA and palmitoyl-CoA, the broader family of desaturases, such as Δ12-desaturase, are responsible for synthesizing linoleic acid itself from oleic acid. nih.gov The activity of these membrane-bound enzymes dictates how Linoleoyl-CoA and other fatty acyl-CoAs are utilized, channeling them into pathways for energy storage, membrane structure, or cell signaling. nih.govnih.gov

Role of Endoplasmic Reticulum in Phospholipid Synthesis Involving Linoleoyl Coenzyme A

The endoplasmic reticulum (ER) serves as the principal site for the biosynthesis of the majority of cellular lipids, including the glycerophospholipids that form the structural basis of cellular membranes. nih.govyoutube.comyoutube.com Linoleoyl coenzyme A (Linoleoyl-CoA), the activated form of the essential omega-6 fatty acid linoleic acid, is a critical substrate in the de novo synthesis of phospholipids within the ER. Its incorporation is fundamental to establishing the fluidity and functionality of cellular membranes due to the presence of its two double bonds. The synthesis is a multi-step enzymatic process that occurs on the cytosolic face of the ER membrane, utilizing water-soluble precursors from the cytosol. youtube.com

The pathway begins with the activation of free fatty acids, including linoleic acid, into their coenzyme A thioesters. This activation is crucial as it provides the necessary energy for the subsequent acylation reactions. Once formed, Linoleoyl-CoA enters the glycerolipid synthesis pathway, also known as the Kennedy pathway.

The initial and rate-limiting step in phospholipid biosynthesis is the acylation of a glycerol-3-phosphate (G3P) backbone. nih.govaocs.org This reaction is catalyzed by glycerol-3-phosphate acyltransferase (GPAT). Specifically, the ER-resident isoforms, GPAT3 and GPAT4, catalyze the transfer of an acyl group from a fatty acyl-CoA to the sn-1 position of G3P, forming lysophosphatidic acid (LPA). nih.govnih.gov These enzymes exhibit broad substrate specificity and can utilize a variety of fatty acyl-CoAs, including Linoleoyl-CoA. nih.gov

The newly synthesized LPA, which remains embedded in the ER membrane, is then rapidly acylated at the sn-2 position by the enzyme 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT). nih.gov Several AGPAT isoforms are located in the ER membrane and are responsible for this second acylation step, which results in the formation of phosphatidic acid (PA). nih.gov Similar to GPAT, AGPAT enzymes can use a range of acyl donors, with research showing that isoforms like AGPAT1 and AGPAT2 can effectively utilize Linoleoyl-CoA (C18:2-CoA). nih.govnih.gov The specificity of these enzymes helps determine the final fatty acid composition of the newly synthesized phospholipids.

Phosphatidic acid is a pivotal branch-point intermediate in lipid metabolism. For the synthesis of major phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), PA is dephosphorylated by the enzyme phosphatidic acid phosphatase (PAP), also known as lipin, to yield diacylglycerol (DAG). aocs.orgnih.gov The final step in PC synthesis involves the reaction of DAG with cytidine (B196190) diphosphate-choline (CDP-choline), a process catalyzed by choline (B1196258) phosphotransferase, which is also located in the ER. nih.govyoutube.commetwarebio.com

The incorporation of linoleoyl moieties into phospholipids is vital for maintaining membrane properties. Studies with human respiratory epithelial cell lines have demonstrated the dose-dependent incorporation of linoleic acid into membrane phospholipids, where it can comprise a significant percentage of the total fatty acids. nih.gov This highlights the direct role of the Linoleoyl-CoA pool in shaping the lipid architecture of cellular membranes.

The following table summarizes the key ER-localized enzymes involved in the initial stages of phospholipid synthesis that utilize Linoleoyl-CoA.

Interactive Data Table: ER Enzymes in Phospholipid Synthesis Utilizing Linoleoyl-CoA

| Enzyme | Abbreviation | Location | Substrates | Product | Role in Pathway |

| Glycerol-3-Phosphate Acyltransferase 3/4 | GPAT3/4 | Endoplasmic Reticulum | Glycerol-3-Phosphate, Linoleoyl-CoA (and other acyl-CoAs) | Lysophosphatidic Acid (LPA) | Catalyzes the initial, rate-limiting step of attaching a fatty acid to the glycerol (B35011) backbone. nih.govnih.gov |

| 1-Acylglycerol-3-Phosphate O-Acyltransferase 1/2 | AGPAT1/2 | Endoplasmic Reticulum | Lysophosphatidic Acid, Linoleoyl-CoA (and other acyl-CoAs) | Phosphatidic Acid (PA) | Catalyzes the second acylation step, converting LPA to the key intermediate, phosphatidic acid. nih.govnih.gov |

| Phosphatidic Acid Phosphatase | PAP (Lipin) | Cytosol/ER | Phosphatidic Acid | Diacylglycerol (DAG) | Dephosphorylates PA to produce DAG, a precursor for phosphatidylcholine and other lipids. aocs.orgnih.gov |

| Choline Phosphotransferase | CPT | Endoplasmic Reticulum | Diacylglycerol, CDP-Choline | Phosphatidylcholine (PC) | Catalyzes the final step in the de novo synthesis of phosphatidylcholine. nih.govyoutube.com |

Regulatory and Signaling Functions of Acyl Coas, with Focus on Linoleoyl Coenzyme a

Role as Intracellular Signaling Molecules

Acyl-CoAs are not merely metabolic intermediates but also function as intracellular signaling molecules that convey information about the metabolic state of the cell. The concentration and composition of the cellular acyl-CoA pool can directly influence signaling pathways, inflammatory processes, and the activity of various enzymes.

Linoleoyl-CoA and its precursor, linoleic acid, are significant players in inflammatory signaling. Linoleic acid is considered to have pro-inflammatory properties, capable of activating vascular endothelial cells, which is a key event in the inflammatory cascade. nih.govnih.gov Studies have shown that linoleic acid can induce pro-inflammatory events in vascular endothelial cells by activating signaling pathways such as PI3K/Akt and ERK1/2. nih.gov This activation can lead to increased cellular oxidative stress and the activation of the transcription factor nuclear factor-kappaB (NF-kappaB), which upregulates the expression of inflammatory mediators like interleukin-8 (IL-8) and intercellular adhesion molecule-1 (ICAM-1). nih.gov

Linoleoyl-CoA and other acyl-CoAs can directly regulate the activity of various enzymes. This regulation can occur through competitive inhibition at substrate binding sites or through allosteric mechanisms. A key example is the interaction of acyl-CoAs with lipoxygenase (LOX) isozymes. Research investigating the inhibitory effects of different acyl-CoA derivatives on human LOX isozymes revealed highly specific interactions.

Interestingly, the degree of unsaturation in the fatty acyl chain can dramatically alter its regulatory effect. For instance, while oleoyl-CoA (containing one double bond) is a potent inhibitor of certain LOX isozymes, the addition of a second double bond to form linoleoyl-CoA eliminates significant inhibitory potency against several of these enzymes. mdpi.com In a specific case, linoleoyl-CoA was found to be a weak inhibitor of human 5-LOX, 12-LOX, and 15-LOX-1. However, it also acts as a rapid substrate for h15-LOX-1, indicating it can be converted into other signaling molecules by this enzyme. mdpi.com

Table 1: Inhibitory and Substrate Activity of Acyl-CoAs on Human Lipoxygenase (LOX) Isozymes This interactive table summarizes research findings on how different C18 acyl-CoAs regulate various human lipoxygenase isozymes. Users can sort the data to compare the specific effects of linoleoyl-CoA with its counterparts.

| Acyl-CoA | Isozyme | Activity / Potency (IC₅₀) |

|---|---|---|

| Linoleoyl-CoA (18:2) | h5-LOX | Weak inhibitor |

| Linoleoyl-CoA (18:2) | h12-LOX | Weak inhibitor |

| Linoleoyl-CoA (18:2) | h15-LOX-1 | Weak inhibitor; Rapid substrate |

| Oleoyl-CoA (18:1) | h12-LOX | IC₅₀ = 32 μM |

| Oleoyl-CoA (18:1) | h15-LOX-2 | IC₅₀ = 0.62 μM (Allosteric Inhibition) |

| Stearoyl-CoA (18:0) | h15-LOX-1 | IC₅₀ = 4.2 μM |

| γ-Linolenoyl-CoA (18:3) | Multiple LOX | Loss of inhibitory activity observed |

(Data sourced from reference mdpi.com)

Beyond lipoxygenases, acyl-CoAs are known to regulate other key enzymes. For example, malonyl-CoA is an inhibitor of carnitine palmitoyltransferase I, which controls the entry of fatty acids into mitochondria for oxidation. mdpi.com The intracellular concentration of free, unbound acyl-CoA is tightly controlled, typically in the low nanomolar range, suggesting that these molecules act as highly sensitive regulators. nih.gov

Modulation of Gene Expression

The acyl-CoA pool serves as a metabolic sensor that can translate the nutritional status of a cell into changes in gene expression. This regulation is achieved through various direct and indirect mechanisms, including the control of transcription factor activity and the provision of substrates for histone modifications.

The composition of the acyl-CoA pool, meaning the relative abundance of different acyl-CoA species, is a key regulatory signal. nih.govnih.gov Acyl-CoA-binding proteins (ACBPs) are central to this process, as they bind acyl-CoAs and can present them to various enzymes or protein complexes. nih.gov Fluctuations in the levels of specific acyl-CoAs can trigger transcriptional programs. For example, a shift in the acyl-CoA pool can alter the availability of acetyl-CoA, which is the universal donor for histone acetylation. Changes in histone acetylation can, in turn, modify chromatin structure and regulate the expression of a wide range of genes. nih.gov

In bacteria, transcriptional regulators can directly sense the fatty acid composition of the acyl-CoA pool to modulate the expression of genes involved in lipid metabolism. nih.gov In plants, changes in the levels of specific acyl-CoAs, such as oleoyl-CoA, are a critical trigger for initiating gene expression in response to environmental stress. nih.govresearchgate.net Similarly, studies in mice have shown that dietary supplementation with conjugated linoleic acid can lead to a remarkable increase in the expression of the gene for stearoyl-CoA desaturase 1 (Scd1), highlighting a direct link between a specific fatty acid derivative and the regulation of a key lipogenic enzyme. nih.gov

The signaling function of the acyl-CoA pool is highly specific, as demonstrated by the plant response to hypoxia (low oxygen). In Arabidopsis, submergence causes a significant and specific shift in the composition of the long-chain acyl-CoA pool. nih.govjipb.net This stress leads to a notable decrease in the levels of stearoyl-CoA (18:0-CoA), oleoyl-CoA (18:1-CoA), and linoleoyl-CoA (18:2-CoA), but a significant increase in linolenoyl-CoA (18:3-CoA). nih.govjipb.net

This specific increase in polyunsaturated linolenoyl-CoA acts as a signal. It modulates the interaction between ACYL-COA BINDING PROTEIN 1 (ACBP1) and the transcription factor RAP2.12, which are anchored to the plasma membrane. nih.govnih.gov The elevated 18:3-CoA facilitates the release of RAP2.12 from ACBP1, allowing it to translocate to the nucleus. nih.govresearchgate.net Once in the nucleus, RAP2.12 activates the transcription of hypoxia-responsive genes, helping the plant adapt to the low-oxygen environment. nih.govjipb.net This mechanism illustrates a sophisticated signaling system where a specific change in the level of one type of acyl-CoA, relative to others, induces a targeted gene expression program.

Table 2: Relative Changes in Acyl-CoA Pool Composition in Arabidopsis Under Hypoxia This interactive table shows how the levels of different long-chain acyl-CoAs change in Arabidopsis plants in response to submergence-induced hypoxia. Users can filter by acyl-CoA type to see the specific changes that trigger the hypoxia signaling cascade.

| Acyl-CoA Species | Chemical Formula | Change under Submergence/Hypoxia | Signaling Role |

|---|---|---|---|

| Stearoyl-CoA | 18:0-CoA | Significant Decrease | Contributes to pool shift |

| Oleoyl-CoA | 18:1-CoA | Significant Decrease | Contributes to pool shift |

| Linoleoyl-CoA | 18:2-CoA | Significant Decrease | Contributes to pool shift |

| Linolenoyl-CoA | 18:3-CoA | Significant Increase | Regulates RAP2.12 release |

Allosteric and Covalent Protein Modifications

Acyl-CoAs regulate protein function not only by controlling gene expression but also through direct interactions with proteins. These interactions can be non-covalent (allosteric) or covalent, both of which result in significant changes to the protein's activity or localization.

Allostery is a process where the binding of a molecule to one site on a protein influences the activity at a different site. nih.gov Acyl-CoAs can act as allosteric regulators. A clear example is the allosteric inhibition of the h15-LOX-2 enzyme by oleoyl-CoA, a close structural relative of linoleoyl-CoA. mdpi.com This type of regulation, where a metabolic intermediate directly binds to and modulates an enzyme's activity, provides a rapid and sensitive mechanism for metabolic control. nih.gov Acetyl-CoA, the most common acyl-CoA, is a well-known allosteric regulator of enzymes like pyruvate (B1213749) dehydrogenase, further establishing this as a key function for this class of molecules. wikipedia.org

Protein acylation is a widespread form of post-translational modification (PTM) where an acyl group from an acyl-CoA is covalently attached to an amino acid residue on a target protein. imrpress.comnih.gov This process is crucial for regulating protein structure, function, interactions, and subcellular localization. nih.gov Common examples include:

Palmitoylation: The attachment of palmitic acid from palmitoyl-CoA to cysteine residues. researchgate.net

Myristoylation: The attachment of myristic acid from myristoyl-CoA to N-terminal glycine (B1666218) residues. imrpress.com

Acetylation: The transfer of an acetyl group from acetyl-CoA, typically to a lysine (B10760008) residue, which can neutralize its positive charge and dramatically affect intermolecular interactions. libretexts.org

These covalent modifications are reversible and can dynamically alter a protein's affinity for membranes or its interaction with other proteins. researchgate.netlibretexts.org While specific "linoleoylation" is not as extensively documented as other forms of acylation, linoleoyl-CoA, as an activated acyl group donor, possesses the requisite chemical structure to participate in such covalent modifications, thereby influencing protein function through direct chemical linkage.

Direct Binding to and Regulation of Specific Proteins

Linoleoyl coenzyme A, as a long-chain acyl-CoA (LC-CoA), is a critical intermediate in fatty acid metabolism. Beyond its metabolic functions, it also acts as a signaling molecule, directly binding to and modulating the function of specific proteins. This interaction is a key mechanism by which cellular metabolic status is translated into regulatory signals. The binding of LCoAs, including linoleoyl-CoA, to proteins can lead to conformational changes that alter the protein's activity, localization, or interaction with other molecules. This direct binding is a rapid and efficient way for cells to respond to changes in lipid availability.

One of the most well-documented targets for direct regulation by LCoAs are ion channels. nih.govnih.gov The interaction is often specific, with the acyl chain length and degree of saturation influencing the binding affinity and regulatory effect. nih.gov The Coenzyme A moiety is also crucial for these interactions. nih.gov Acyl-CoAs act from the cytosolic side of the membrane, suggesting the location of the binding site for channel activation. nih.gov This direct interaction with ion channels is a form of cellular signaling, allowing for the modulation of membrane potential and cellular excitability in response to metabolic cues. frontiersin.org

Impact on Ion Channel Activity

The influence of linoleoyl coenzyme A and other LCoAs extends to the direct modulation of various ion channels, playing a significant role in cellular electrophysiology. nih.gov This regulation is a direct mechanism, not requiring metabolic conversion of the fatty acyl-CoA into other signaling molecules. nih.gov The effects are specific to certain channel types, with a notable impact on potassium (K+) channels. nih.govnih.gov

Direct Link to ATP-Sensitive K+ (KATP) Channels in Cardiac Myocytes

A critical role of LCoAs, including by extension linoleoyl-CoA, is their direct interaction with and activation of ATP-sensitive potassium (KATP) channels in cardiac myocytes. nih.govnih.gov KATP channels are crucial for coupling cellular metabolism to membrane excitability. frontiersin.org Under normal physiological conditions, with high intracellular ATP levels, these channels are typically closed. nih.gov However, during metabolic stress, such as ischemia, when ATP levels fall, KATP channels open. nih.gov This opening leads to potassium efflux, hyperpolarization of the cell membrane, and a shortening of the action potential duration. nih.gov This, in turn, reduces calcium influx and conserves energy, a protective mechanism for the heart muscle. nih.gov

The accumulation of LCoAs, which can occur during conditions like ischemia due to the inhibition of fatty acid oxidation, directly promotes the opening of these KATP channels. wikipedia.org This effect has been demonstrated to be specific for KATP channels, as opposed to other types of potassium channels like the big conductance K+ channel (KBK). nih.gov The activation of KATP channels by LCoAs is a key component of the heart's response to metabolic challenges. nih.gov

| Finding | Organism/Cell Type | Effect of Long-Chain Acyl-CoA | Reference |

| Activation of KATP channels | Human Pancreatic Beta Cells | Potent activation by LC-CoA esters with chain length >12 carbons. | nih.gov |

| Increased K+ conductance | Not specified | Specific for KATP channels, not KBK or other K+ channels. | nih.gov |

| Channel Opening | Cardiac Myocytes | Induced by accumulation of acyl-CoA during ischemia. | wikipedia.org |

Modulation of ATP Sensitivity of KATP Channels

Linoleoyl coenzyme A and similar LCoAs not only directly activate KATP channels but also modulate their sensitivity to ATP. nih.gov Essentially, in the presence of LCoAs, a higher concentration of ATP is required to inhibit the channel. nih.gov This reduction in ATP sensitivity means that the channels are more likely to be open at any given ATP level, enhancing their activity.

Research on oleoyl-CoA, an 18-carbon monounsaturated acyl-CoA structurally similar to linoleoyl-CoA, has shown that it impairs the inhibition of KATP channels by ATP, increasing the inhibitory constant (Ki) by approximately three-fold. nih.gov This effect is thought to be mediated through an interaction with the Kir6.2 subunit of the KATP channel, which forms the pore of the channel. nih.govsemanticscholar.org This is a distinct mechanism from the stimulatory effects of other molecules like MgADP, which act through the SUR (sulfonylurea receptor) subunit of the channel. nih.gov The modulation of ATP sensitivity by LCoAs is a critical aspect of their regulatory function, ensuring a robust response to metabolic stress. nih.gov

| Parameter | Condition | Effect | Reference |

| KATP Channel Activity | Presence of Oleoyl-CoA (1 µM) | ~2-fold activation of Kir6.2/SUR1 and Kir6.2ΔC36 currents. | nih.gov |

| ATP Sensitivity (Ki) | Presence of Oleoyl-CoA | Increased by approximately 3-fold for both Kir6.2/SUR1 and Kir6.2ΔC36 currents. | nih.gov |

| Mechanism of Action | Oleoyl-CoA | Interaction with the Kir6.2 subunit. | nih.govsemanticscholar.org |

Research Methodologies and Analytical Approaches for Linoleoyl Coenzyme a Studies

Radiotracer Techniques in Metabolic Research

Radiotracer techniques are fundamental in metabolic research, providing a dynamic view of the fate of molecules within biological systems. By labeling a compound like linoleoyl-CoA with a radioactive isotope, researchers can track its journey through various metabolic pathways.

A specifically radiolabeled form of linoleoyl-CoA, the octadecadienoate-1-(14)C-labeled, (Z,Z)-isomer, is a vital tool in biochemical research. ontosight.ai The carbon-14 (B1195169) (¹⁴C) isotope is incorporated at the first carbon position of the linoleic acid moiety, allowing for sensitive detection. ontosight.ai The "(Z,Z)-isomer" designation specifies the cis configuration of the two double bonds in the linoleyl group, which is the biologically active form. ontosight.ai This radiolabeled substrate is used to investigate the pathways of fatty acid metabolism, including synthesis and degradation. ontosight.ai

The general principle of these assays involves incubating the ¹⁴C-labeled substrate with cells or tissue preparations and then tracking the distribution of the radiolabel into various metabolic products over time. nih.gov This approach provides quantitative information on the flux of carbon from linoleoyl-CoA through the metabolic network. nih.gov While various methods exist for tracing fatty acid metabolism, radioactivity-based assays that track the incorporation of ¹⁴C-labeled precursors like acetyl-CoA or malonyl-CoA are common. nih.gov Similarly, using ¹⁴C-labeled linoleoyl-CoA allows for direct measurement of its specific metabolic fate.

Radiolabeled linoleoyl-CoA is instrumental in tracing the conversion of linoleic acid into other significant fatty acids and its incorporation into complex lipids. ontosight.ai For instance, studies using [1-¹⁴C]linoleic acid injected into rats showed that it is rapidly converted to linoleoyl-CoA and then esterified into various lipid classes. capes.gov.br Researchers observed the label appearing swiftly in phosphatidic acids, followed by diacylglycerols, and then accumulating in triacylglycerols, phosphatidylcholines, and phosphatidylethanolamines over time. capes.gov.br

These tracing studies can reveal the specificity of metabolic pathways. For example, it was found that less than 10% of the linoleoyl-CoA pool was directed towards conversion into longer-chain polyunsaturated fatty acids like arachidonoyl-CoA, while the majority was used for esterification reactions. capes.gov.br Such experiments are crucial for understanding lipid metabolic flux and how it is controlled within different cellular compartments and tissues. nih.gov The analysis of the labeled products is often performed using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with scintillation counting. nih.gov

In Vitro Enzyme Activity Assays

In vitro assays using purified enzymes or cellular fractions are essential for characterizing the enzymes that metabolize linoleoyl-CoA and for understanding their kinetics and substrate specificities.

Linoleoyl-CoA is a key substrate for assays measuring the activity of desaturase and elongase enzymes, which are responsible for synthesizing long-chain polyunsaturated fatty acids. ontosight.aiyoutube.com These enzymes catalyze sequential desaturation (adding double bonds) and elongation (adding two-carbon units) steps. youtube.com For example, linoleoyl-CoA is the initial substrate in the pathway that synthesizes arachidonic acid. youtube.com

In a typical desaturase assay, microsomal fractions containing the enzyme are incubated with linoleoyl-CoA, and the formation of the product, such as γ-linolenoyl-CoA, is measured. uco.esjst.go.jp Similarly, elongase assays can be performed using [¹⁴C]malonyl-CoA and an acyl-CoA substrate like linoleoyl-CoA to measure the incorporation of the radiolabeled two-carbon unit into a longer fatty acyl chain. nih.gov These assays are critical for the functional characterization of newly discovered desaturase and elongase genes from various organisms. vliz.bebiorxiv.org

Table 1: Example of In Vitro Desaturase and Elongase Assay Conditions This interactive table summarizes typical components used in desaturase and elongase enzyme assays based on research findings.

| Assay Type | Component | Concentration / Amount | Purpose | Source |

|---|---|---|---|---|

| Desaturase | Membrane Protein | 100 µg | Enzyme Source | nih.gov |

| Desaturase | [¹⁴C]acyl-CoA | 10 nmol | Substrate | nih.gov |

| Desaturase | NADH | 7.2 mM | Cofactor | nih.gov |

| Desaturase | BSA | 1.8 mg/ml | Binds free fatty acids | nih.gov |

| Desaturase | Catalase | 4000 U/ml | Protects against oxidative damage | nih.gov |

| Elongase | Membrane Protein | 200 µg | Enzyme Source | nih.gov |

| Elongase | [malonyl-2-¹⁴C]malonyl-CoA | 7.5 nmol | 2-carbon donor | nih.gov |

| Elongase | Acyl-CoA (e.g., 18:3n-6-CoA) | 5 nmol | Substrate | nih.gov |

| Elongase | NADPH | 1 mM | Cofactor | nih.gov |

A significant challenge in non-radioactive desaturase assays is the detection of the acyl-CoA product. One effective method involves derivatizing the acyl-CoA product to a more volatile form for analysis by gas chromatography (GC). uco.esjst.go.jpresearchgate.net In this procedure, the in vitro reaction is performed, for instance by reacting linoleoyl-CoA with a cell homogenate expressing a Δ6 fatty acid desaturase to produce γ-linolenoyl-CoA. uco.esresearchgate.net

The resulting acyl-CoA product is then converted to its corresponding N-acyl-n-butylamide derivative through direct aminolysis with n-butylamine. researchgate.net This reaction is specific for thioester-linked acyl groups. researchgate.net The resulting γ-linolenoyl butylamide can be successfully detected and quantified as a distinct peak using gas chromatography, allowing for a simplified and sensitive in vitro desaturase assay without the need for radiolabeled substrates. uco.esjst.go.jp This method has a detection limit of less than 0.5 pmol for long-chain butylamides. researchgate.net

Table 2: Summary of Butylamide Derivatization Method for Desaturase Assay This interactive table outlines the key steps and findings of using butylamide derivatization for product detection in enzyme assays.

| Step | Description | Key Finding | Source |

|---|---|---|---|

| In Vitro Reaction | Yeast cell homogenate expressing rat liver Δ6 desaturase is reacted with linoleoyl-CoA. | Generates the product γ-linolenoyl-CoA. | uco.es, researchgate.net |

| Derivatization | The acyl-CoA product is converted to its butylamide derivative via aminolysis with n-butylamine. | The reaction is specific for thioester-linked acyl groups with ~90% conversion. | researchgate.net |

| Detection | The resulting γ-linolenoyl butylamide is analyzed by gas chromatography (GC). | The product is successfully detected as a distinct peak on the gas chromatogram. | uco.es, jst.go.jp |

Microsomes, which are vesicles formed from the endoplasmic reticulum, are frequently used in in vitro studies of lipid metabolism because they contain many of the key enzymes involved, including desaturases and acyltransferases. nih.gov By incubating microsomal preparations with substrates like linoleoyl-CoA, researchers can study the processes of fatty acid modification and incorporation into phospholipids (B1166683) and other complex lipids. nih.gov

Studies using liver microsomes have investigated the desaturation of various fatty acids and the subsequent incorporation of both the original substrate and the newly formed products into different lipid classes, such as phospholipids, triacylglycerol, and cholesteryl esters. nih.gov For example, after incubation, phospholipase A2 can be used to analyze the positional distribution of the fatty acids within phospholipids like phosphatidylcholine, revealing whether they were incorporated at the sn-1 or sn-2 position. nih.gov These experiments show that newly synthesized polyunsaturated fatty acids are typically enriched in the 2-position of phospholipids. nih.gov This approach provides detailed insights into the mechanisms of lipid remodeling.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Linoleoyl coenzyme A (Linoleoyl-CoA) |

| Linoleic acid |

| Acetyl-CoA |

| Malonyl-CoA |

| γ-linolenoyl-CoA |

| γ-linolenoyl butylamide |

| Arachidonic acid |

| Arachidonoyl-CoA |

| Phosphatidic acid |

| Diacylglycerol |

| Triacylglycerol |

| Phosphatidylcholine |

| Phosphatidylethanolamine (B1630911) |

| Cholesteryl ester |

| n-butylamine |

| NADH |

| NADPH |

Computational and Structural Biology Approaches

Computational and structural biology methods provide invaluable insights into the molecular interactions of Linoleoyl-CoA, surmounting challenges like the difficulty in crystallizing membrane-bound enzymes.

The desaturation of fatty acids, a critical step in lipid metabolism, is catalyzed by enzymes whose structures are often difficult to determine experimentally due to their transmembrane domains. nih.gov Computational prediction has emerged as a powerful tool to elucidate how these enzymes interact with their substrates, such as Linoleoyl-CoA.

One prominent example is the study of the Delta 6 Desaturase (D6D) enzyme, which is essential for converting cis-linoleic acid to gamma-linolenic acid (GLA) and alpha-linolenic acid (ALA) to stearidonic acid. wikipedia.org Researchers have successfully predicted the complex between a D6D enzyme (Micromonas pusilla delta 6 desaturase or MpFADS6) and its substrate. nih.gov Using software like trRosetta for structure prediction and Dock 6 for posing, potential enzyme-substrate binding sites can be anchored and analyzed. nih.gov Such studies have identified specific amino acid residues critical for the enzyme's function. For instance, site-directed mutagenesis and activity verification have clarified that certain residues are crucial for forming the substrate tunnel, while others are indispensable for electron transport or for the recognition and attraction of the substrate. nih.gov This approach provides deep insights into the structure and mechanisms of membrane-bound desaturases. nih.gov

Table 1: Key Residues in MpFADS6 Interaction with Acyl-CoA Substrate This table is generated based on data from a study on the interaction between fatty acid delta 6 desaturase and acyl-CoA. nih.gov

| Residue Category | Identified Residues | Predicted Function |

|---|---|---|

| Substrate Tunnel | W290, W224, F352 | Directly bond to the acyl-CoA substrate. |

| Electron Transport | H94, H69 | Essential for transporting electrons with heme. |

| Substrate Recognition | H452, N445, H358 | Significantly influence recognition and attraction of the substrate. |

Molecular modeling and docking simulations are fundamental computational techniques used to predict the three-dimensional structures of proteins and their binding interactions with ligands like Linoleoyl-CoA. In the absence of X-ray crystal structures for many enzymes, homology modeling using servers like I-TASSER is employed to predict the 3D structure. ikm.org.mynih.gov The quality of these models is then validated using tools such as ProSA, ERRAT, and PROCHECK. ikm.org.my

Once a reliable model of an enzyme is obtained, docking simulations are performed to predict how a substrate like Linoleoyl-CoA binds to it. These simulations can be done in two ways:

Blind Docking: The entire surface of the enzyme is searched for potential binding sites without prior information. ikm.org.mynih.gov

Specific Site Docking: The search is confined to a known or predicted active site, often identified by conserved motifs like histidine boxes in desaturases. nih.govnih.gov

Software such as iDock and AutoDock are used to perform these simulations, which calculate the binding affinity (expressed as binding energy in kcal/mol). ikm.org.mymdpi.com A lower binding energy suggests a more favorable and stable interaction. ikm.org.my For example, docking studies of oleoyl-CoA (a similar acyl-CoA) with the enzyme DGAT1_2 yielded favorable binding energies of -8.1 kcal/mol for blind docking and -8.2 kcal/mol for specific site docking. ikm.org.my These simulations identify key amino acid residues that interact with the substrate through various forces, providing a basis for molecular engineering to enhance enzyme function. ikm.org.my